Cas no 40899-99-8 (2,2'-Biindolyl)
2,2'-Biindolyl Chemical and Physical Properties
Names and Identifiers
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- 2,2'-Bi-1H-indole
- 2-(1H-indol-2-yl)-1H-indole
- 2,2'-Biindolyl
- 1H,1'H-2,2'-biindole
- 2,2'-AZOBIS(2,4-DIMETHYLVALERONITRILE)
- 2,2'-biindol
- 2,2'-biindole
- 2,2'-bisindole
- 2,2'-bisindolyl
-
- MDL: MFCD09839789
- Inchi: 1S/C16H12N2/c1-3-7-13-11(5-1)9-15(17-13)16-10-12-6-2-4-8-14(12)18-16/h1-10,17-18H
- InChI Key: FFBLFXFOMFDJLS-UHFFFAOYSA-N
- SMILES: N1C2C=CC=CC=2C=C1C1=CC2C=CC=CC=2N1
Computed Properties
- Exact Mass: 232.10000
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
Experimental Properties
- Density: 1.293
- Boiling Point: 523.493°C at 760 mmHg
- Flash Point: 246.058°C
- Refractive Index: 1.781
- PSA: 31.58000
- LogP: 4.31620
2,2'-Biindolyl Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,2'-Biindolyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 024780-100mg |
2,2'-Biindolyl, 97% |
40899-99-8 | 97% | 100mg |
$615.00 | 2023-09-09 | |
| Matrix Scientific | 024780-500mg |
2,2'-Biindolyl, 97% |
40899-99-8 | 97% | 500mg |
$1775.00 | 2023-09-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024780-100mg |
2,2'-Biindolyl |
40899-99-8 | 97% | 100mg |
3332CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024780-500mg |
2,2'-Biindolyl |
40899-99-8 | 97% | 500mg |
10841CNY | 2021-05-07 | |
| TRC | B013085-25mg |
2,2'-Biindolyl |
40899-99-8 | 25mg |
$ 215.00 | 2022-06-07 | ||
| TRC | B013085-50mg |
2,2'-Biindolyl |
40899-99-8 | 50mg |
$ 350.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024780-100mg |
2,2'-Biindolyl |
40899-99-8 | 97% | 100mg |
3332.0CNY | 2021-07-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024780-500mg |
2,2'-Biindolyl |
40899-99-8 | 97% | 500mg |
10841.0CNY | 2021-07-05 | |
| Chemenu | CM334003-250mg |
1H,1'H-2,2'-Biindole |
40899-99-8 | 95%+ | 250mg |
$414 | 2023-02-02 | |
| Chemenu | CM334003-1g |
1H,1'H-2,2'-Biindole |
40899-99-8 | 95%+ | 1g |
$948 | 2023-02-02 |
2,2'-Biindolyl Suppliers
2,2'-Biindolyl Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2,2'-Biindolyl
Exploring the Versatile Applications and Properties of 2,2'-Biindolyl (CAS No. 40899-99-8)
2,2'-Biindolyl (CAS No. 40899-99-8) is a fascinating organic compound that has garnered significant attention in recent years due to its unique structural properties and wide-ranging applications. This dimeric indole derivative is characterized by two indole units linked at the 2-position, creating a symmetrical structure that offers remarkable chemical versatility. Researchers and industry professionals are increasingly interested in 2,2'-Biindolyl for its potential in pharmaceuticals, materials science, and organic synthesis.
The molecular structure of 2,2'-Biindolyl contributes to its distinctive electronic and optical properties, making it a valuable building block for advanced materials. Its conjugated system allows for interesting photophysical behaviors, which are being explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to participate in various chemical reactions also makes it a promising candidate for the development of novel heterocyclic compounds and pharmaceutical intermediates.
In the pharmaceutical sector, 2,2'-Biindolyl derivatives have shown potential as scaffolds for drug discovery. The indole moiety is a common feature in many biologically active molecules, and the dimeric form may offer enhanced binding properties or novel pharmacological activities. Current research is investigating these compounds for their potential in treating various conditions, aligning with the growing interest in indole-based therapeutics and natural product-inspired drugs.
The synthesis of 2,2'-Biindolyl typically involves the coupling of indole precursors, with various catalytic methods being developed to improve yield and selectivity. Recent advancements in green chemistry approaches have focused on more sustainable production methods, reflecting the chemical industry's shift toward environmentally friendly processes. These developments are particularly relevant as researchers seek answers to questions like "what are the most efficient synthesis methods for biindolyl compounds?" and "how can we make indole chemistry more sustainable?"
From a commercial perspective, the market for 2,2'-Biindolyl and related compounds is growing steadily. The increasing demand for specialized organic intermediates in pharmaceutical and materials science applications has driven interest in this compound. Quality specifications for CAS 40899-99-8 typically include high purity levels (>98%) with strict control of impurities, as even minor contaminants can significantly impact downstream applications.
Analytical characterization of 2,2'-Biindolyl employs standard techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods confirm the compound's identity and purity while providing valuable data for researchers investigating its properties. The compound's stability profile is generally good, though proper storage conditions (typically cool and dry environments) are recommended to maintain quality over extended periods.
Looking toward future applications, scientists are exploring the potential of 2,2'-Biindolyl in emerging fields such as organic electronics and supramolecular chemistry. Its planar structure and electron-rich nature make it an interesting candidate for molecular electronics applications. Additionally, the compound's ability to form complexes with various metals is being investigated for catalytic applications, addressing common search queries about "indole-based catalysts" and "metal-organic frameworks with indole derivatives."
For researchers working with 2,2'-Biindolyl, safety considerations include standard laboratory precautions for handling organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment should be used when handling the compound in powder form. Material safety data sheets provide detailed handling instructions for CAS 40899-99-8, including information about storage, disposal, and first aid measures.
The scientific literature contains numerous studies on 2,2'-Biindolyl and its derivatives, reflecting the compound's importance in modern chemistry. Recent publications have explored its use in asymmetric synthesis, as a ligand in transition metal catalysis, and as a precursor for more complex heterocyclic systems. These studies contribute to the growing body of knowledge about indole chemistry and its applications in diverse fields.
In conclusion, 2,2'-Biindolyl (CAS No. 40899-99-8) represents an important class of organic compounds with significant potential across multiple scientific disciplines. Its unique structural features, combined with the versatility of the indole moiety, make it a valuable tool for researchers and industrial chemists alike. As interest in heterocyclic chemistry and functional materials continues to grow, compounds like 2,2'-Biindolyl will likely play an increasingly important role in scientific and technological advancements.
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